![molecular formula C14H20N2 B2812207 3-苄基-3,9-二氮杂双环[3.3.1]壬烷 CAS No. 92373-56-3](/img/structure/B2812207.png)

3-苄基-3,9-二氮杂双环[3.3.1]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

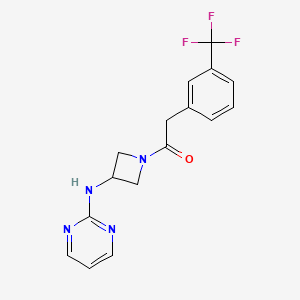

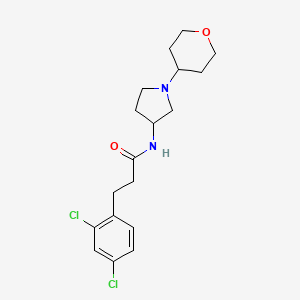

“3-Benzyl-3,9-diazabicyclo[3.3.1]nonane” is a chemical compound that belongs to the class of organic compounds known as bicyclic nonanes . It’s a derivative of the parent compound “3,9-diazabicyclo[3.3.1]nonane” which has a molecular weight of 154.2526 .

Molecular Structure Analysis

The molecular structure of “3-Benzyl-3,9-diazabicyclo[3.3.1]nonane” and its derivatives has been examined in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .科学研究应用

化学转化和合成

转化和环化: 3-苄基-3,9-二氮杂双环[3.3.1]壬烷经历各种转化,包括二氮杂三环[3.3.1.23,9]十一烷的形成,表明其在合成复杂环状结构中的用途 (Nikitskaya & Yakhontov, 1970)。

羟基衍生物的合成: 该化合物已被用于合成 7-羟基-3,9-二氮杂双环[3.3.1]壬烷,展示了其在羟基官能化二氮杂双环结构的创建中的作用 (Nikitskaya et al., 1965)。

结构和构象研究

构象平衡: 它作为研究衍生物中构象平衡的主题,提供了对类似双环化合物的优先构象的见解 (Brukwicki, 1998)。

质谱分析: 衍生物的质谱提供了这些化合物的碎片模式和结构性质的信息,有助于更深入地了解它们的化学行为 (Ermakov & Sheinker, 1981)。

催化应用

- 环钯络合物合成: 合成了 3-苄基-3,9-二氮杂双环[3.3.1]壬烷衍生物的环钯络合物,展示了其在催化中的潜力,特别是在 Heck 和 Suzuki 反应中 (Bulygina et al., 2016)。

药理学研究

- 生物活性研究: 3-苄基-3,9-二氮杂双环[3.3.1]壬烷的衍生物已被合成并研究了它们的生物活性和毒性,表明它们与药物研究相关 (Malmakova et al., 2021)。

递送系统和药理学

刺激敏感递送系统: 衍生物已用于设计脂质体递送系统中的分子开关,展示了 3,7-二氮杂双环[3.3.1]壬烷支架在受控药物递送中的潜力 (Veremeeva et al., 2021)。

烟碱乙酰胆碱受体配体: 它的衍生物显示出与烟碱乙酰胆碱受体的相互作用,为受体特异性药物的开发提供了见解 (Eibl et al., 2013)。

安全和危害

The safety data sheet for a related compound, 9-Borabicyclo[3.3.1]nonane, indicates that it is a highly flammable liquid and vapor. In contact with water, it releases flammable gas. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

作用机制

Target of Action

The primary targets of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane are AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory .

Mode of Action

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane is a positive allosteric modulator of AMPA receptors . This means it enhances the activity of these receptors, but only when the natural ligand is present in the synapse . This mild tuning of the glutamatergic system helps avoid the risk of hyperstimulation and neurotoxicity that can be caused by direct AMPA receptor agonists .

Biochemical Pathways

The exact biochemical pathways affected by 3-Benzyl-3,9-diazabicyclo[33It is known that ampa receptors play a crucial role in the glutamatergic system, which is the main excitatory neurotransmitter system in the brain . By modulating the activity of AMPA receptors, this compound can influence various neurological processes.

Result of Action

The modulation of AMPA receptors by 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane can have various molecular and cellular effects. It has been suggested that this compound has a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential.

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

属性

IUPAC Name |

3-benzyl-3,9-diazabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13/h1-3,5-6,13-15H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSCXTRDKBSUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC(C1)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812126.png)

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2812127.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2812131.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)

![N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide](/img/structure/B2812136.png)

![Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2812141.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2812145.png)

![N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide](/img/structure/B2812146.png)